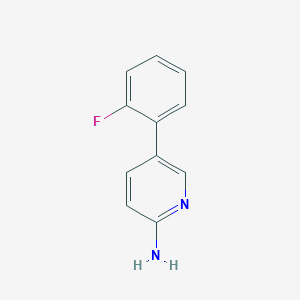

5-(2-Fluorophenyl)pyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-fluorophenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2/c12-10-4-2-1-3-9(10)8-5-6-11(13)14-7-8/h1-7H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNNCJYFPTQJLJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30602511 | |

| Record name | 5-(2-Fluorophenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893739-85-0 | |

| Record name | 5-(2-Fluorophenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 2 Fluorophenyl Pyridin 2 Amine and Its Analogues

Direct Synthesis of the Pyridin-2-amine Core

The formation of the 2-aminopyridine (B139424) scaffold is a critical step in the synthesis of the target compound. Several methodologies have been established, each with its own advantages and substrate scope.

Palladium-Catalyzed Amination Strategies

Palladium-catalyzed amination, particularly the Buchwald-Hartwig amination, stands out as a powerful tool for the formation of C-N bonds. nih.govwiley.com This reaction typically involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle. nih.govwiley.comcmu.edu For the synthesis of 2-aminopyridine derivatives, this can involve the reaction of a 2-halopyridine with an appropriate amine. nih.govrsc.org The reaction conditions, including the choice of base and solvent, are also critical parameters that need to be optimized for each specific substrate combination. nih.govcmu.edu

Table 1: Examples of Palladium-Catalyzed Amination for the Synthesis of N-Arylpyrimidin-2-amines nih.gov

| Entry | Aryl Halide | Amine | Catalyst System | Yield (%) |

| 1 | 2-Chloropyrimidine | Aniline | Pd₂(dba)₃ / Xantphos, NaOtBu | 75 |

| 2 | 2-Chloropyrimidine | 4-Methoxyaniline | Pd₂(dba)₃ / Xantphos, NaOtBu | 82 |

| 3 | 2-Chloropyrimidine | 2,4-Dimethylaniline | PdCl₂(PPh₃)₂ / Xantphos, NaOtBu | 35 |

This table is illustrative and based on the synthesis of related N-arylpyrimidin-2-amines, demonstrating the general applicability of the method.

Copper-Catalyzed Amination Protocols

Copper-catalyzed amination, often referred to as the Ullmann condensation, provides an alternative to palladium-based methods. mdpi.comcapes.gov.br This reaction has seen a "renaissance" with the development of new ligand systems that allow for milder reaction conditions. mdpi.comchemistryviews.org The coupling of aryl halides with amines in the presence of a copper catalyst and a suitable ligand can be effective for the synthesis of N-aryl amines. chemistryviews.orgnih.gov The choice of ligand and base is critical, with various diamine and amino acid ligands being explored to improve reaction efficiency and scope. chemistryviews.orgnih.gov For the synthesis of 2-aminopyridine derivatives, this would involve the reaction of a 2-halopyridine with an amine. mdpi.com

Recent advancements have focused on developing catalytic systems that are tolerant of a wide range of functional groups and can be performed under milder conditions. chemistryviews.orgnih.gov For instance, the use of specific N¹,N²-diaryl diamine ligands has been shown to enable the amination of aryl chlorides at lower temperatures. nih.gov

Base-Promoted Cascade Reactions for 2-Aminopyridine Formation

An alternative, transition-metal-free approach to synthesizing 2-aminopyridines involves base-promoted cascade reactions. One such method utilizes the reaction of N-propargylic β-enaminones with formamides in the presence of a base like sodium hydroxide. dicp.ac.cnacs.orgacs.orgfigshare.com This reaction proceeds through a cascade of events, including the in situ generation of a 1,4-oxazepine (B8637140) intermediate, followed by nucleophilic addition of the formamide (B127407) and subsequent deformylation to yield the 2-aminopyridine product. dicp.ac.cnacs.org This method is advantageous due to its mild reaction conditions (often at room temperature), use of an inexpensive base, and avoidance of transition metals. dicp.ac.cnacs.org

Cycloaddition and Condensation Approaches

Cycloaddition and condensation reactions represent another important class of methods for constructing the 2-aminopyridine ring system. nih.govnih.govscielo.org.mx Cobalt-catalyzed [2+2+2] cycloaddition of yne-ynamides with nitriles has been shown to produce a variety of substituted aminopyridines. nih.gov The regioselectivity of this reaction can be controlled by modifying the substitution pattern on the yne-ynamide. nih.gov

Condensation reactions, such as the reaction of enaminones with malononitrile (B47326) and a primary amine, can also lead to the formation of 2-amino-3-cyanopyridine (B104079) derivatives in a one-pot, multicomponent reaction. nih.gov Additionally, the reaction of pyridine (B92270) N-oxides with activated isocyanides provides a pathway to 2-aminopyridines, proceeding through an N-formylaminopyridine intermediate. nih.gov These methods offer access to diverse substitution patterns on the pyridine ring. nih.govsioc-journal.cn

Introduction of the 2-Fluorophenyl Moiety

Once the 2-aminopyridine core is synthesized, the next critical step is the introduction of the 2-fluorophenyl group at the 5-position of the pyridine ring.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a widely used and highly effective method for forming carbon-carbon bonds. organic-chemistry.orgnih.gov This reaction involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate. organic-chemistry.orgcapes.gov.br To synthesize 5-(2-Fluorophenyl)pyridin-2-amine, this would typically involve the reaction of a 5-halo-2-aminopyridine (e.g., 5-bromo-2-aminopyridine) with 2-fluorophenylboronic acid. nih.govrsc.org

The success of the Suzuki-Miyaura coupling depends on several factors, including the choice of palladium catalyst, ligand, base, and solvent. organic-chemistry.orgcapes.gov.br A variety of phosphine ligands and N-heterocyclic carbene (NHC) ligands have been developed to improve the efficiency and scope of this reaction. organic-chemistry.org The base plays a crucial role in activating the organoboron reagent to facilitate transmetalation to the palladium center. organic-chemistry.org

Table 2: General Conditions for Suzuki-Miyaura Cross-Coupling

| Component | Example | Role |

| Aryl Halide | 5-Bromo-2-aminopyridine | Electrophilic partner |

| Organoboron Reagent | 2-Fluorophenylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates oxidative addition and reductive elimination |

| Ligand | PPh₃, PCy₃, SPhos | Stabilizes and activates the catalyst |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent |

| Solvent | Toluene, Dioxane, THF/H₂O | Provides the reaction medium |

This table provides a general overview of the components typically used in a Suzuki-Miyaura cross-coupling reaction.

The synthesis of the required 5-halo-2-aminopyridine precursor can be achieved through various methods, including the halogenation of 2-aminopyridine. scielo.org.mx For instance, 5-bromo-2-aminopyridine can be prepared by reacting 2-aminopyridine with a brominating agent. scielo.org.mx The subsequent Suzuki-Miyaura coupling with 2-fluorophenylboronic acid would then yield the final product, 5-(2-Fluorophenyl)pyridin-2-amine.

Catalytic System Optimization

The optimization of the Suzuki-Miyaura coupling for substrates like halogenated 2-aminopyridines is crucial for achieving high yields and purity. The process involves screening various reaction parameters to find the optimal conditions. Key components of the catalytic system that are typically optimized include the palladium precatalyst, the base used for the activation of the boronic acid, and the solvent system. researchgate.netacs.org

Continuous-flow synthesis has emerged as a powerful tool for optimizing such reactions, allowing for rapid screening of parameters like temperature, flow rate, and reagent concentration. acs.org For instance, the use of a packed-bed reactor with a ligand-free palladium source can overcome some limitations of batch processes. acs.org The choice of the palladium source is also critical; while Pd(II) salts are common, they can sometimes lead to side reactions, whereas Pd(0) sources like Pd₂(dba)₃ or palladacycle precatalysts can offer more consistent generation of the active LPd(0) catalyst. acs.orgreddit.com

The selection of the base and solvent is interdependent and vital for reaction success. A variety of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly employed, often in aqueous solutions with organic solvents like dioxane, toluene, or DMF. researchgate.netresearchgate.net The reaction temperature and scale can also significantly influence the outcome, with higher temperatures sometimes required for less reactive substrates like aryl chlorides. researchgate.netacs.org

Table 1: Optimization Parameters for Suzuki-Miyaura Coupling

| Parameter | Variables | Considerations |

|---|---|---|

| Palladium Source | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃, Palladacycles | Stability, ease of reduction to Pd(0), potential for side reactions. acs.orgresearchgate.netresearchgate.net |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Strength, solubility, compatibility with substrates and ligands. researchgate.netresearchgate.net |

| Solvent | Toluene, Dioxane, DMF, Water, THF | Reagent solubility, reaction temperature, phase-transfer effects. researchgate.netacs.org |

| Temperature | Room Temperature to >100 °C | Reaction rate vs. potential for side reactions like protodeboronation. reddit.comacs.org |

Ligand Effects on Reaction Efficiency and Selectivity

Ligands are paramount in tuning the reactivity and stability of the palladium catalyst. They influence the rates of oxidative addition, transmetalation, and reductive elimination in the catalytic cycle. For challenging substrates, such as electron-rich or sterically hindered pyridines, the choice of ligand is especially critical.

Phosphine-based ligands, particularly bulky and electron-rich dialkylbiarylphosphines, are highly effective in promoting Suzuki-Miyaura couplings of aryl chlorides and other unreactive partners. acs.org These ligands stabilize the Pd(0) center and facilitate the oxidative addition step. The development of preformed palladium complexes with specific ligands, such as the N-diphenylphosphanyl-2-aminopyridine palladium dichloride adduct, has led to catalysts that are effective for coupling unreactive aryl chlorides in good to excellent yields. researchgate.netusc.edu.au

Table 2: Influence of Ligand Type on Suzuki-Miyaura Coupling

| Ligand Class | Example(s) | Key Advantages |

|---|---|---|

| Biarylphosphines | SPhos, XPhos | High activity for aryl chlorides, promotes high turnover rates. acs.org |

| Phosphine-pyridines | N-diphenylphosphanyl-2-aminopyridine | Effective for unreactive aryl chlorides. researchgate.netusc.edu.au |

| Aminopyrimidines | 2-aminopyrimidine-4,6-diol | Stable and efficient system with high turnover numbers (TON). researchgate.net |

| N-Heterocyclic Carbenes (NHCs) | Imidazole- or 1,2,4-triazole-based | Can enhance catalytic activity depending on substitution. researchgate.net |

Alternative C-C Bond Forming Reactions

While the Suzuki-Miyaura reaction is the most common method, other C-C bond-forming reactions can be envisioned for the synthesis of 5-(2-Fluorophenyl)pyridin-2-amine and its analogues. These alternatives can be valuable when the required boronic acid is unstable or unavailable.

Cobalt-catalyzed reactions have emerged as a viable alternative to palladium-based systems. For example, a cobalt(II)-catalyzed annulation reaction has been used to synthesize 3-aryl imidazo[1,2-a]pyridines, demonstrating the potential of cobalt in forming new bonds involving pyridine rings. researchgate.net While this specific example leads to a fused ring system, it highlights the possibility of using simpler cobalt catalysts for cross-coupling reactions. Optimization of such cobalt-catalyzed systems often involves screening different ligands, with pyridine-based ligands showing promise in enhancing regioselectivity in hydroboration reactions, a related transformation. acs.org

Another innovative approach is the "aminative Suzuki-Miyaura coupling," which unites the starting materials of Suzuki and Buchwald-Hartwig couplings to produce diarylamines instead of biaryls. snnu.edu.cn Although this reaction forms a C-N-C linkage rather than the C-C bond required for the target compound, it represents a conceptual shift in cross-coupling that could inspire new synthetic strategies.

Multi-Step Synthetic Sequences for Advanced Derivatives

The core structure of 5-(2-Fluorophenyl)pyridin-2-amine serves as a scaffold for the synthesis of more complex and advanced derivatives. This is achieved through multi-step sequences involving various chemical transformations.

Functional Group Interconversions and Transformations

Once the biaryl core is assembled, the primary amine group on the pyridine ring offers a versatile handle for further functionalization. It can undergo a wide range of functional group interconversions. organic-chemistry.orgub.edu For instance, the amine can be acylated or alkylated to introduce new substituents.

Moreover, the synthesis of the core itself can involve several functional group transformations. A synthetic route to the related compound 2-amino-5-fluoropyridine (B1271945) starts from 2-aminopyridine and proceeds through a sequence of nitration, amino group protection (acetylation), reduction of the nitro group, diazotization, a Schiemann reaction to introduce fluorine, and finally deprotection. researchgate.net This highlights the utility of classical transformations in building substituted pyridine rings. Thiocyanation of 2-aminopyridine followed by hydrolysis is another method to introduce a functional group at the 3-position. gouni.edu.ng The transformation of 2-alkoxypyridines into 2-aminopyridines via a Lewis acid-catalyzed nucleophilic displacement offers another route to the aminopyridine moiety. nih.gov

Stereoselective Synthesis of Chiral Analogues

Introducing chirality into the derivatives of 5-(2-Fluorophenyl)pyridin-2-amine can be achieved through several stereoselective synthetic strategies. These methods are crucial for accessing enantiomerically pure compounds, which is often a requirement for biologically active molecules.

One advanced approach is atroposelective synthesis, which controls the stereochemistry of axially chiral biaryls. A palladium(II)-catalyzed atroposelective C-H olefination has been developed to synthesize axially chiral biaryl-2-amines, using the free amine as a directing group and a chiral spiro phosphoric acid (SPA) as the ligand. nih.gov This method provides access to a range of axially chiral biaryls with high enantioselectivities. nih.gov

Other strategies involve the use of chiral starting materials or auxiliaries. For example, chiral piperidines can be synthesized and then undergo ring-opening reactions to produce acyclic amine derivatives with multiple chiral centers. nih.gov The stereoselective synthesis of α-aminophosphonic acids, for instance, can be achieved by adding phosphites to imines derived from chiral amines. nih.gov Similarly, a modular strategy for creating trisubstituted chiral piperidines has been developed from chiral-pool starting materials, which can then be functionalized using modern catalytic methods. acs.org These general approaches for creating chiral amines and related structures could be adapted to synthesize chiral derivatives of 5-(2-Fluorophenyl)pyridin-2-amine.

Isolation and Purification Techniques in Chemical Synthesis

The isolation and purification of amine-containing compounds like 5-(2-Fluorophenyl)pyridin-2-amine can present unique challenges due to their basic nature. Standard purification techniques must often be adapted to achieve high purity.

Flash chromatography on silica (B1680970) gel is a common purification method, but the acidic nature of silica can lead to strong interactions with basic amines, resulting in poor separation and peak tailing. biotage.com To mitigate this, the mobile phase is often modified by adding a small amount of a competing amine, such as triethylamine. biotage.com Alternatively, amine-functionalized silica can be used as the stationary phase, which masks the acidic silanols and allows for effective purification with simple solvent gradients. biotage.com

Crystallization is another powerful purification technique. For amines, this can be achieved by forming a salt with an acid. A novel method involves using trichloroacetic acid (TCA) to precipitate the amine as a salt, which can be easily separated from non-basic impurities. beilstein-journals.org The pure amine is then liberated by gentle heating, which causes the TCA to decompose into volatile chloroform (B151607) and carbon dioxide, leaving the purified free amine. beilstein-journals.org

For industrial-scale production, continuous processes for purification and drying have been developed. These can involve countercurrent extraction processes where an aqueous solution of the amine salt is treated with a strong base to free the amine, which is then separated from inorganic impurities and water in a single, continuous operation. google.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 5-(2-Fluorophenyl)pyridin-2-amine |

| 2-amino-5-fluoropyridine |

| 2-aminopyridine |

| N-diphenylphosphanyl-2-aminopyridine |

| 2-aminopyrimidine-4,6-diol |

| 3-aryl imidazo[1,2-a]pyridines |

| diarylamines |

| biaryls |

| 2-alkoxypyridines |

| α-aminophosphonic acids |

| chiral piperidines |

| axially chiral biaryl-2-amines |

| trichloroacetic acid |

| chloroform |

| carbon dioxide |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For "5-(2-Fluorophenyl)pyridin-2-amine," a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional NMR methods, is employed for a comprehensive structural analysis.

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms within the molecule. The spectrum of "5-(2-Fluorophenyl)pyridin-2-amine" would be expected to show distinct signals for the protons on both the pyridine (B92270) and the fluorophenyl rings, as well as the amine protons. The chemical shifts (δ) are influenced by the electron density around the protons and the proximity of electronegative atoms like nitrogen and fluorine. Protons on the pyridine ring are typically observed in the aromatic region, with their specific shifts and coupling patterns determined by their position relative to the nitrogen atom and the fluorophenyl substituent. Similarly, the protons on the fluorophenyl ring will exhibit characteristic shifts and couplings, influenced by the fluorine atom and the point of attachment to the pyridine ring. The amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

A related compound, 2-aminopyridine (B139424), shows signals for its protons at approximately δ 8.05, 7.38, 6.61, and 6.47 ppm. chemicalbook.com The introduction of a 5-fluoro substituent in 2-amino-5-fluoropyridine (B1271945) shifts these proton signals. chemicalbook.com For 2-fluoropyridine, proton signals are observed around δ 8.23, 7.78, 7.18, and 6.93 ppm. chemicalbook.com These values provide a baseline for predicting the complex spectrum of "5-(2-Fluorophenyl)pyridin-2-amine."

Table 1: Predicted ¹H NMR Data for 5-(2-Fluorophenyl)pyridin-2-amine (Note: Actual chemical shifts may vary based on solvent and experimental conditions.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H-3 | 7.0 - 7.5 | Doublet of Doublets | ~8-9, ~2-3 |

| Pyridine H-4 | 7.6 - 8.0 | Doublet of Doublets | ~8-9, ~2-3 |

| Pyridine H-6 | 8.0 - 8.4 | Doublet | ~2-3 |

| Fluorophenyl H-3' | 7.1 - 7.4 | Multiplet | |

| Fluorophenyl H-4' | 7.0 - 7.3 | Multiplet | |

| Fluorophenyl H-5' | 7.2 - 7.5 | Multiplet | |

| Fluorophenyl H-6' | 7.3 - 7.6 | Multiplet | |

| NH₂ | 4.5 - 6.0 | Broad Singlet |

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom in "5-(2-Fluorophenyl)pyridin-2-amine" will produce a distinct signal in the spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. The carbon atoms of the pyridine ring typically resonate at lower field (higher ppm values) compared to the benzene (B151609) ring due to the deshielding effect of the nitrogen atom. For instance, in pyridine, the carbon atoms at positions C2, C3, and C4 appear at approximately 150, 124, and 136 ppm, respectively. testbook.com In 2-fluoropyridine, the carbon signals are also well-defined. chemicalbook.com The carbon attached to the fluorine atom in the fluorophenyl ring will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

Table 2: Predicted ¹³C NMR Data for 5-(2-Fluorophenyl)pyridin-2-amine (Note: Actual chemical shifts may vary based on solvent and experimental conditions.)

| Carbon | Predicted Chemical Shift (ppm) |

| Pyridine C-2 | 155 - 160 |

| Pyridine C-3 | 105 - 115 |

| Pyridine C-4 | 135 - 145 |

| Pyridine C-5 | 120 - 130 |

| Pyridine C-6 | 145 - 150 |

| Fluorophenyl C-1' | 125 - 135 |

| Fluorophenyl C-2' | 158 - 165 (d, ¹JCF ≈ 240-260 Hz) |

| Fluorophenyl C-3' | 115 - 120 (d, ²JCF ≈ 20-25 Hz) |

| Fluorophenyl C-4' | 128 - 135 (d, ³JCF ≈ 5-10 Hz) |

| Fluorophenyl C-5' | 122 - 128 (d, ⁴JCF ≈ 1-5 Hz) |

| Fluorophenyl C-6' | 130 - 138 (d, ³JCF ≈ 5-10 Hz) |

¹⁹F NMR is a highly sensitive technique used to specifically analyze the fluorine atom in the molecule. huji.ac.il The chemical shift of the fluorine nucleus is very sensitive to its electronic environment, making it an excellent probe for structural analysis. nih.gov The fluorine signal in "5-(2-Fluorophenyl)pyridin-2-amine" would appear as a multiplet due to coupling with the neighboring protons on the fluorophenyl ring. The chemical shift value will be characteristic of a fluorine atom attached to an aromatic ring. colorado.edu

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR spectra by revealing correlations between different nuclei. science.govyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu It would show correlations between the neighboring protons on the pyridine ring and on the fluorophenyl ring, helping to trace the proton connectivity within each ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.com It is used to assign the carbon signals based on the previously assigned proton signals. Each CH group in the molecule will produce a cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). youtube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for establishing the connectivity between the pyridine and fluorophenyl rings. For instance, correlations would be expected between the pyridine protons and the carbons of the fluorophenyl ring, and vice versa, confirming the C-C bond linking the two aromatic systems.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like "5-(2-Fluorophenyl)pyridin-2-amine". In positive ion mode ESI-MS, the molecule is expected to be protonated to form the [M+H]⁺ ion. The mass of this ion would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. rsc.org The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information. researchgate.net

Table 3: Predicted ESI-MS Data for 5-(2-Fluorophenyl)pyridin-2-amine

| Ion | Calculated m/z |

| [M+H]⁺ | 189.0828 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the elemental composition of 5-(2-Fluorophenyl)pyridin-2-amine by providing a highly accurate mass measurement of its molecular ion. This technique can distinguish between compounds with the same nominal mass but different chemical formulas. For the target compound, with a chemical formula of C₁₁H₉FN₂, the theoretical monoisotopic mass can be calculated with high precision. Experimental HRMS analysis, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield a measured mass that is in very close agreement with the calculated value, usually within a few parts per million (ppm). This low mass error provides strong evidence for the assigned molecular formula.

Table 1: Illustrative HRMS Data for 5-(2-Fluorophenyl)pyridin-2-amine

| Parameter | Value |

| Chemical Formula | C₁₁H₉FN₂ |

| Calculated Monoisotopic Mass (M) | 188.0750 u |

| Ion Adduct | [M+H]⁺ |

| Calculated Mass of Adduct | 189.0828 u |

| Hypothetical Measured Mass | 189.0825 u |

| Mass Error | -1.6 ppm |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) provides valuable structural information by inducing the fragmentation of a selected precursor ion (in this case, the protonated molecular ion [M+H]⁺ of 5-(2-Fluorophenyl)pyridin-2-amine) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and helps to confirm the connectivity of its constituent parts. A plausible fragmentation pathway for this compound would involve the cleavage of the bond between the two aromatic rings, as well as fragmentation within the pyridine ring itself. The loss of specific neutral fragments, such as HCN or HF, can also provide diagnostic clues to the structure.

Table 2: Plausible MS/MS Fragmentation of [C₁₁H₉FN₂ + H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Assignment of Fragment |

| 189.0828 | 172.0561 | NH₃ | Fluorobiphenyl ion |

| 189.0828 | 162.0669 | HCN | Ion derived from pyridine ring cleavage |

| 189.0828 | 95.0498 | C₆H₄F | Aminopyridine fragment |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of chemical bonds. The IR spectrum of 5-(2-Fluorophenyl)pyridin-2-amine would be expected to exhibit characteristic absorption bands for the N-H stretches of the primary amine, C-N stretching, C=C and C=N stretching vibrations of the aromatic rings, and the C-F stretch of the fluorophenyl group. The presence and position of these bands provide confirmatory evidence for the key functional groups within the molecule.

Table 3: Expected IR Absorption Bands for 5-(2-Fluorophenyl)pyridin-2-amine

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450 - 3300 | N-H symmetric & asymmetric stretching | Primary Amine |

| 1640 - 1600 | N-H scissoring | Primary Amine |

| 1610 - 1580 | C=C and C=N stretching | Aromatic Rings |

| 1350 - 1250 | C-N stretching | Aryl Amine |

| 1250 - 1100 | C-F stretching | Aryl Fluoride |

| 850 - 750 | C-H out-of-plane bending | Aromatic Rings |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. For conjugated systems like 5-(2-Fluorophenyl)pyridin-2-amine, the spectrum is typically characterized by intense absorption bands resulting from π → π* transitions. The presence of the two connected aromatic rings creates an extended π-system, and the position of the absorption maximum (λ_max) is sensitive to the extent of this conjugation. The substitution pattern and the nature of the substituents can also influence the absorption spectrum.

Table 4: Hypothetical UV-Vis Absorption Data for 5-(2-Fluorophenyl)pyridin-2-amine (in Ethanol)

| λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

| ~250 | ~12,000 | π → π |

| ~310 | ~8,000 | π → π |

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray Diffraction (XRD) is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can precisely measure bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecular connectivity and conformation. For 5-(2-Fluorophenyl)pyridin-2-amine, an XRD analysis would reveal the relative orientation of the pyridine and fluorophenyl rings. A key parameter would be the dihedral angle between the two rings, which would indicate the degree of planarity of the molecule in its crystalline form. Furthermore, XRD analysis would elucidate the packing of the molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding involving the amine group, which play a crucial role in the solid-state architecture.

Table 5: Illustrative Crystallographic Parameters for a Compound like 5-(2-Fluorophenyl)pyridin-2-amine

| Parameter | Description |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Dihedral Angle (Pyridine-Phenyl) | The angle between the planes of the two rings |

| Hydrogen Bonding | Presence and geometry of intermolecular N-H···N or N-H···F bonds |

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 5-(2-Fluorophenyl)pyridin-2-amine, DFT calculations would provide invaluable insights into its geometry, stability, and electronic properties.

Geometry Optimization and Conformational Analysis

This analysis would determine the most stable three-dimensional arrangement of the atoms in the molecule. It would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. The conformational analysis would explore the rotational barriers around the single bond connecting the phenyl and pyridine (B92270) rings, identifying the most energetically favorable orientation of these two rings relative to each other. Without specific studies, it is not possible to provide a data table of these optimized parameters.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

FMO theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an important indicator of molecular stability. A smaller gap generally suggests higher reactivity. A detailed analysis would map the distribution of these orbitals across the molecule, but specific energy values and orbital diagrams for 5-(2-Fluorophenyl)pyridin-2-amine are not available in the literature.

Molecular Electrostatic Potential (MESP) Surface Mapping

An MESP map illustrates the charge distribution on the surface of a molecule, providing a guide to its reactive sites. Red-colored regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions show positive potential, indicating sites for nucleophilic attack. For 5-(2-Fluorophenyl)pyridin-2-amine, one would expect negative potential around the nitrogen atom of the pyridine ring and the amino group, as well as the fluorine atom, making these sites potential hydrogen bond acceptors. The hydrogen atoms of the amino group would exhibit positive potential. However, precise MESP maps and potential values are not documented.

Theoretical Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Vibrational Frequencies)

Computational methods can predict spectroscopic data, which can be compared with experimental results to confirm the molecular structure. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms and the vibrational frequencies for Infrared (IR) spectroscopy would aid in the characterization of the molecule. A table comparing theoretical and experimental values cannot be generated without the relevant research.

Reactivity Indices and Electronic Stability Assessments

Global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index, derived from the HOMO and LUMO energies, would provide a quantitative measure of the molecule's reactivity and stability. These parameters are fundamental in predicting how the molecule will interact with other chemical species. Currently, there are no published calculations of these indices for 5-(2-Fluorophenyl)pyridin-2-amine.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 5-(2-Fluorophenyl)pyridin-2-amine, docking studies would be instrumental in exploring its potential as a ligand for various biological targets, such as enzymes or receptors implicated in disease. These simulations would identify key interactions, like hydrogen bonds and hydrophobic interactions, and predict the binding affinity. Without such studies being published, it is impossible to discuss its potential binding modes or affinities with any specific protein targets.

Prediction of Binding Modes and Conformations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For 2-aminopyridine (B139424) derivatives, which are often developed as kinase inhibitors, docking studies can reveal key interactions within the ATP-binding site of kinases like Janus kinase 2 (JAK2). tandfonline.com13.235.221

In studies of similar 2-aminopyridine derivatives targeting JAK2, the aminopyridine core typically forms crucial hydrogen bonds with the hinge region of the kinase, a critical interaction for inhibitory activity. tandfonline.com For 5-(2-Fluorophenyl)pyridin-2-amine, it is predicted that the 2-amino group and the pyridine nitrogen would engage in similar hydrogen bonding with the backbone of hinge region residues, such as Glu930 and Leu932 in JAK2. tandfonline.comresearchgate.net The 2-fluorophenyl group at the 5-position is likely to occupy a hydrophobic pocket, with the fluorine atom potentially forming specific interactions with the protein or surrounding water molecules, which can influence binding affinity and selectivity. nih.gov

Table 1: Predicted Interactions of Aminopyridine Analogs with Kinase Active Sites

| Interacting Residue (JAK2) | Interaction Type | Predicted Role for 5-(2-Fluorophenyl)pyridin-2-amine |

| Leu932 | Hydrogen Bond | Hinge binding, essential for affinity |

| Glu930 | Hydrogen Bond | Hinge binding, essential for affinity |

| Asp939 | Hydrophobic Contact | Interaction with the phenyl ring |

| Arg980 | Hydrophobic Contact | Interaction with the phenyl ring |

| Leu855 | Hydrophobic Contact | Interaction with the phenyl ring |

This table is based on docking studies of other 2-aminopyridine derivatives with JAK2 and represents a hypothetical binding mode for 5-(2-Fluorophenyl)pyridin-2-amine. researchgate.net

Estimation of Binding Affinities

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time.

Analysis of Ligand-Protein Complex Stability

MD simulations are crucial for assessing the stability of a ligand-protein complex. By analyzing the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time, researchers can determine if the ligand remains stably bound in the active site. For inhibitors of kinases like CDK2/4/6, MD simulations have been used to validate docking results and confirm the stability of the predicted binding poses of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives. nih.gov A stable RMSD for the ligand suggests a persistent and favorable binding mode. In the context of 5-(2-Fluorophenyl)pyridin-2-amine, an MD simulation would be expected to show the pyridine and phenyl rings maintaining their positions within the binding pocket, held in place by the key interactions identified in docking studies.

Conformational Changes and Intermolecular Interactions

MD simulations also allow for the analysis of conformational changes in both the ligand and the protein upon binding. The flexibility of the bond between the pyridine and phenyl rings in 5-(2-Fluorophenyl)pyridin-2-amine allows for rotational freedom, and MD simulations can explore the preferred dihedral angles in the bound state. Furthermore, these simulations can provide a detailed picture of the intermolecular interactions, including the dynamics of hydrogen bonds and the role of water molecules in mediating ligand-protein interactions. Studies on other kinase inhibitors have shown that stable hydrogen bonds with the hinge region are a key determinant of inhibitory potency. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For 2-aminopyridine derivatives, QSAR models have been developed to predict their inhibitory activity against various kinases. uobasrah.edu.iqresearchgate.net

A QSAR study on aminopyridine-based JNK inhibitors, for example, might use descriptors such as molecular weight, logP (lipophilicity), and electronic properties to build a predictive model. researchgate.net The presence of the 2-fluorophenyl group in 5-(2-Fluorophenyl)pyridin-2-amine would significantly influence these descriptors. The fluorine atom increases lipophilicity and can alter the electronic landscape of the molecule, which would be captured by the QSAR model. A general QSAR model for a series of 5-substituted (arylmethylene) pyridin-2-amine derivatives could look like:

pIC50 = a(logP) + b(Molecular Weight) + c*(Electronic Descriptor) + d

Where 'a', 'b', 'c', and 'd' are coefficients determined from the regression analysis. Such a model could be used to predict the activity of 5-(2-Fluorophenyl)pyridin-2-amine and to design new analogs with improved potency.

In Silico Prediction of Relevant Biological Distribution Parameters (e.g., Blood-Brain Barrier Penetration)

The ability of a drug to cross the blood-brain barrier (BBB) is critical for treating central nervous system (CNS) disorders. In silico models are widely used to predict the BBB permeability of compounds early in the drug discovery process. nih.govnih.gov These models are typically based on molecular properties such as molecular weight, lipophilicity (logP or logD), polar surface area (PSA), and the number of hydrogen bond donors and acceptors.

For 2-aminopyridine derivatives, efforts have been made to optimize their BBB permeability for the treatment of neurological conditions. nih.govnih.gov A study on nNOS inhibitors with a 2-aminopyridine scaffold found that increasing lipophilicity and rigidity, as well as modulating the pKa of the amino group, could improve BBB penetration. nih.gov

Table 2: Predicted ADME Properties for Aminopyridine Analogs

| Descriptor | Predicted Value Range | Implication for BBB Penetration |

| Molecular Weight ( g/mol ) | < 450 | Favorable |

| logP | 2-5 | Favorable |

| Polar Surface Area (Ų) | < 90 | Favorable |

| Hydrogen Bond Donors | ≤ 3 | Favorable |

| Hydrogen Bond Acceptors | ≤ 7 | Favorable |

This table provides general guidelines for BBB permeability based on in silico models and studies of various CNS drugs. The specific values for 5-(2-Fluorophenyl)pyridin-2-amine would need to be calculated using appropriate software. nih.gov

Based on its structure, 5-(2-Fluorophenyl)pyridin-2-amine has a molecular weight, logP, and hydrogen bond count that would likely fall within the favorable range for BBB penetration. However, a precise prediction would require calculation using specialized software.

Chemical Reactivity and Functionalization Pathways

Reactivity of the Pyridine (B92270) Nitrogen

Conversely, the pyridine ring is more susceptible to nucleophilic substitution, particularly at the 2- and 4-positions, due to the reduced electron density at these positions. uoanbar.edu.iq The presence of the electron-donating amino group at the 2-position and the bulky fluorophenyl group at the 5-position can influence the regioselectivity of such reactions.

Transformations of the 2-Amino Group

The 2-amino group is a versatile functional handle, readily undergoing a variety of chemical transformations. It can act as a nucleophile, participating in reactions such as acylation, alkylation, and condensation.

Derivatization to Amides, Ureas, and Thioureas

The primary amine of 5-(2-Fluorophenyl)pyridin-2-amine can be acylated to form amides. This is a common transformation for 2-aminopyridine (B139424) derivatives. nih.gov Similarly, it can react with isocyanates and isothiocyanates to yield the corresponding ureas and thioureas. The synthesis of various urea (B33335) and thiourea (B124793) derivatives from aminopyridines has been reported in the literature, highlighting the utility of this functionalization strategy. science.govmdpi.com

Table 1: Examples of Derivatization Reactions of the 2-Amino Group

| Reagent | Product Type |

| Acyl Halide/Anhydride | Amide |

| Isocyanate | Urea |

| Isothiocyanate | Thiourea |

Condensation Reactions for Schiff Base Formation

The 2-amino group can undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines or azomethines. researchgate.netsemanticscholar.org This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. nih.gov Schiff bases are valuable intermediates in organic synthesis and can participate in a variety of further transformations. researchgate.net The formation of Schiff bases from substituted aminopyridines and various aldehydes has been well-documented. nih.govmdpi.comnih.gov

Reactions Involving the Fluorophenyl Moiety

The 2-fluorophenyl group attached at the 5-position of the pyridine ring also presents opportunities for further functionalization. The fluorine atom and the aromatic ring itself can undergo various reactions.

Aromatic Substitution Reactions (e.g., Halogenation, Nitration)

The fluorophenyl ring can undergo electrophilic aromatic substitution reactions. However, the fluorine atom is a deactivating substituent, making these reactions generally more challenging than for unsubstituted benzene (B151609). The directing effect of the fluorine atom is primarily ortho and para. youtube.comyoutube.com Halogenation, such as bromination or chlorination, can be achieved under specific conditions, often requiring harsh reagents or catalysts. youtube.com Nitration of fluorobenzene (B45895) derivatives typically yields a mixture of ortho and para substituted products. researchgate.net

Functionalization at Ortho, Meta, and Para Positions

The reactivity of the C-H bonds ortho to the fluorine substituent in fluoroarenes is enhanced towards metal centers, enabling direct C-H functionalization. acs.orgnih.gov This allows for the introduction of various functional groups at the position ortho to the fluorine atom. Functionalization at the meta and para positions is also possible, though often more challenging to achieve selectively. nih.gov The specific regioselectivity of these reactions can be influenced by the choice of catalyst and reaction conditions. acs.org

Cross-Coupling Reactions for Further Substituent Introduction

The structure of 5-(2-Fluorophenyl)pyridin-2-amine is amenable to several palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. These reactions allow for the introduction of a wide array of substituents onto the pyridine core or the exocyclic amine, significantly expanding the chemical space accessible from this starting material.

The primary amino group at the C2 position is a key handle for N-functionalization. Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a premier method for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction can be employed to introduce additional aryl, heteroaryl, or alkyl groups onto the amino moiety of 5-(2-Fluorophenyl)pyridin-2-amine. The general reaction involves treating the aminopyridine with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgyoutube.com The choice of ligand is crucial and has evolved to include sterically hindered biarylphosphines that promote high catalytic activity for a broad range of substrates. wikipedia.org

While direct C-H activation on the pyridine ring is a possible route for introducing new substituents, a more common and predictable strategy involves the use of a pre-halogenated derivative. For instance, if a halogen (e.g., Br, I) were present at the C3, C4, or C6 positions of the pyridine ring, it would serve as an effective handle for well-established cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, and Heck reactions.

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds by reacting a halo-derivative with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net This reaction is known for its tolerance of a wide variety of functional groups. nih.gov Similarly, the Sonogashira coupling enables the introduction of alkyne moieties through the reaction of a halo-derivative with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org

The table below illustrates hypothetical cross-coupling reactions on a brominated analogue of the title compound, demonstrating how various substituents could be introduced at a specific position on the pyridine ring.

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Potential Product Substituent |

|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4 | K3PO4 | -Phenyl |

| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Na2CO3 | -C6H4-OCH3 |

| Sonogashira | Phenylacetylene | Pd(PPh3)2Cl2/CuI | Et3N | -C≡C-Ph |

| Sonogashira | Propargyl alcohol | Pd(PPh3)2Cl2/CuI | Diisopropylamine | -C≡C-CH2OH |

| Buchwald-Hartwig (N-Arylation) | 4-Bromoanisole | Pd2(dba)3/BINAP | NaOtBu | N-(4-methoxyphenyl) |

| Heck | Styrene | Pd(OAc)2 | Et3N | -CH=CH-Ph |

Ring Modification and Rearrangement Reactions

Beyond the introduction of substituents, the core heterocyclic structure of 5-(2-Fluorophenyl)pyridin-2-amine can undergo modifications and rearrangements to yield new chemical entities. These transformations alter the fundamental scaffold and can lead to the formation of fused ring systems or isomeric structures with distinct properties.

A common ring modification involves the oxidation of the pyridine nitrogen to form the corresponding N-oxide. This transformation can be achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The formation of an N-oxide significantly alters the electronic properties of the pyridine ring, making it more susceptible to certain types of reactions. For example, pyridine N-oxides can facilitate nucleophilic aromatic substitution at the C2 and C6 positions and can be used as precursors for various functionalization reactions. acs.orgresearchgate.net

The 2-aminopyridine motif is also a key participant in cyclization reactions. The amino group can act as an internal nucleophile, reacting with a suitably positioned electrophile to construct a new fused ring. For example, reaction with α,β-unsaturated carbonyl compounds or their equivalents can lead to the formation of fused pyridopyrimidine systems, which are important pharmacophores. acs.org

Rearrangement reactions offer another pathway to structural diversity. While specific rearrangement studies on 5-(2-Fluorophenyl)pyridin-2-amine are not widely documented, the 2-aminopyridine scaffold is known to participate in certain skeletal reorganizations. Under specific conditions, such as in the presence of strong bases or upon thermal activation, rearrangements involving ring-opening and subsequent ring-closing events can occur, sometimes leading to isomeric pyridines or other heterocyclic systems. For example, reactions of halopyridines with strong bases can proceed through a pyridyne intermediate, leading to the rearranged amination product. researchgate.net

The table below summarizes potential ring modification and rearrangement pathways for the title compound, based on established reactivity for the 2-aminopyridine class.

| Reaction Type | Reagent(s) | Key Intermediate/Process | Potential Product Class |

|---|---|---|---|

| N-Oxidation | m-CPBA or H2O2/AcOH | Pyridine N-oxide formation | 5-(2-Fluorophenyl)pyridin-2-amine N-oxide |

| Annulation/Cyclization | Ethyl ethoxymethylenemalonate | Condensation followed by cyclization | Fused Pyridopyrimidine |

| Rearrangement | Strong base (e.g., NaNH2) on a halo-analogue | Pyridyne intermediate | Isomeric aminopyridine |

Mechanistic Investigations of Biological Activity

Enzyme Inhibition Mechanisms

The potential for aminopyridine derivatives to act as enzyme inhibitors is a significant area of research. rsc.orgnih.gov However, specific data detailing the enzyme inhibitory activity of 5-(2-Fluorophenyl)pyridin-2-amine is not readily found in current scientific publications. The following subsections outline the standard investigative approaches for which data is currently lacking for this compound.

Specific Enzyme Target Identification and Validation

At present, there are no publicly available studies that have identified and validated specific enzyme targets for 5-(2-Fluorophenyl)pyridin-2-amine. While related aminopyridine derivatives have been shown to target enzymes such as Janus kinase 2 (JAK2) and α-glucosidase, it is not scientifically sound to extrapolate these findings to the specific compound without direct experimental evidence. rsc.orgnih.gov The identification of a specific molecular target is the foundational step in understanding a compound's mechanism of action.

Kinetic Studies of Enzyme Inhibition

Consistent with the lack of identified enzyme targets, there are no available kinetic studies detailing the inhibitory constants (e.g., IC₅₀, Kᵢ) of 5-(2-Fluorophenyl)pyridin-2-amine against any specific enzyme. Such studies are crucial for quantifying the potency of an inhibitor and for understanding the nature of its interaction with the target enzyme.

Interaction with Active Sites and Allosteric Modulation

Without an identified enzyme target and kinetic data, there is no information on how 5-(2-Fluorophenyl)pyridin-2-amine might interact with an enzyme's active site or if it functions through allosteric modulation. Structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, combined with molecular modeling, are typically employed to elucidate these interactions. Such studies have not been reported for this compound.

Cellular Pathway Modulation

The effect of a chemical compound on cellular pathways, such as cell cycle progression and apoptosis, is a critical aspect of its biological activity profile, particularly in the context of anticancer research.

Induction of Cell Cycle Arrest

There is no specific data from cell-based assays to indicate whether 5-(2-Fluorophenyl)pyridin-2-amine induces cell cycle arrest. Studies on other aminopyridine derivatives have shown varied effects on the cell cycle, but these are not directly applicable. researchgate.net A typical investigation would involve treating cancer cell lines with the compound and analyzing the cell cycle distribution using techniques like flow cytometry.

Activation of Apoptotic Pathways

Similarly, there is a lack of published research on the ability of 5-(2-Fluorophenyl)pyridin-2-amine to activate apoptotic pathways in cells. The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. researchgate.net Determining whether this compound can trigger apoptosis, and through which specific molecular pathways (e.g., intrinsic or extrinsic), would require dedicated experimental investigation.

Modulation of Autophagy Processes

While direct studies on the modulation of autophagy by 5-(2-Fluorophenyl)pyridin-2-amine are not extensively documented in publicly available research, the broader class of phenylaminopyridine derivatives has been implicated in the regulation of this fundamental cellular process. Autophagy is a catabolic mechanism involving the lysosomal degradation of cytoplasmic components, which is crucial for cellular homeostasis, and its dysregulation is linked to numerous diseases.

Research into structurally related compounds provides significant insights. For instance, certain 4-phenyl-2-phenylaminopyridine derivatives have been identified as inhibitors of TRAF2- and NCK-interacting kinase (TNIK). nih.govacs.org Inhibition of TNIK in gastric cancer cell lines that show TNIK gene amplification has been demonstrated to suppress cell growth not just through effects on Wnt signaling, but also through the modulation of AKT activation and cellular autophagy. nih.gov This suggests that the phenylaminopyridine scaffold can serve as a core structure for molecules that influence autophagic pathways, often through the inhibition of specific kinases.

Furthermore, studies on other pyridine-containing neurotoxins, such as 1-methyl-4-phenylpyridinium (MPP+), show that these molecules can induce autophagy in neuronal cells through a mechanism involving the extracellular signal-regulated protein kinase (ERK) signaling pathway. nih.gov This pathway is distinct from the canonical starvation-induced autophagy that is dependent on class III phosphatidylinositol-3 kinase (PI3K) and Beclin-1. nih.gov This highlights that pyridine-based compounds can trigger autophagy through multiple, context-dependent signaling cascades. The potential for 5-(2-Fluorophenyl)pyridin-2-amine to interact with these or other autophagy-related pathways remains a subject for further investigation.

Receptor Binding and Activation/Inhibition Mechanisms

The biological effects of 5-(2-Fluorophenyl)pyridin-2-amine are intrinsically linked to its ability to bind with and modulate the function of specific protein targets. While a definitive and exhaustive list of its receptors is still under investigation, research on analogous structures points toward several key receptor families.

G Protein-Coupled Receptors (GPCRs): The aminergic GPCRs are a significant group of therapeutic targets for a wide array of diseases, and fluorine-containing compounds are frequently designed as ligands for these receptors. nih.gov Studies on 2,5-disubstituted pyridines, a class to which 5-(2-Fluorophenyl)pyridin-2-amine belongs, have identified these structures as excellent leads for potent and selective 5-HT2A serotonin (B10506) receptor ligands. genecascade.org Optimization of a related isomeric phenethylpyridine led to a compound with sub-nanomolar affinity for the 5-HT2A receptor. genecascade.org The nature of the amine substituent is critical; while many substitutions decrease affinity, specific modifications can yield high-affinity and highly selective ligands. nih.gov

Neuropeptide FF (NPFF) Receptors: A patent for a series of 5-heteroaryl-pyridin-2-amine derivatives describes their utility as neuropeptide FF (NPFF) receptor antagonists. sci-hub.ru These receptors are involved in pain modulation, opioid-induced hyperalgesia, and addiction, making antagonists a promising area for therapeutic development. sci-hub.ru The core aminopyridine structure is central to the claimed activity, suggesting a potential mechanism of action for 5-(2-Fluorophenyl)pyridin-2-amine.

Other Potential Targets: Research on more complex molecules incorporating the 2-fluorophenylpiperazinyl moiety has shown inhibitory activity against human Equilibrative Nucleoside Transporters (ENTs). Although the structure is more elaborate, it indicates that the fluorophenyl group is a key pharmacophore for interacting with certain transporter proteins.

The precise binding affinity (e.g., K_i or IC50 values) of 5-(2-Fluorophenyl)pyridin-2-amine for these potential targets is not widely reported, but the existing data on related compounds provide a strong basis for its likely mechanisms of action.

Comprehensive Structure-Activity Relationship (SAR) Studies

The biological activity of 5-(2-Fluorophenyl)pyridin-2-amine is highly sensitive to its chemical structure. SAR studies, which explore how variations in the molecule's architecture affect its function, are crucial for optimizing its therapeutic potential and understanding its interactions with biological targets.

The potency of phenylaminopyridine derivatives can be significantly altered by modifying the substituents on either the pyridine (B92270) or the phenyl ring.

Substituents on the Pyridine Ring: General SAR studies on pyridine derivatives have shown that the presence and position of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance antiproliferative activity. Conversely, the introduction of halogen atoms or other bulky groups can sometimes lead to lower biological activity.

Modifications to the 2-Amino Group: The 2-amino group is often a critical interaction point. In studies of antimalarial 3,5-diaryl-2-aminopyridines, any replacement or substitution of the 2-amino group resulted in a significant loss of activity, highlighting its essential role.

Substituents on the Phenyl Ring: In a series of analogues of an Equilibrative Nucleoside Transporter (ENT) inhibitor, the presence of a halogen on the fluorophenyl moiety was found to be essential for inhibitory effects. This underscores the importance of the fluorine atom in 5-(2-Fluorophenyl)pyridin-2-amine for its biological function, potentially through facilitating key interactions within a receptor's binding pocket.

Table 1: General Impact of Substituent Variations on Pyridine Derivatives' Biological Activity

| Molecular Scaffold | Position of Variation | Type of Substituent | General Effect on Activity | Reference |

|---|---|---|---|---|

| Pyridine | Various | -OMe, -OH, -NH2 | Enhancement | |

| Pyridine | Various | Halogens, Bulky Groups | Reduction | |

| 2-Aminopyridine (B139424) | 2-Amino Group | Replacement/Substitution | Loss of Activity | |

| Phenyl Ring | Various | Halogen | Essential for Activity |

Positional isomerism, particularly of the fluorine substituent, has a profound impact on the biological profile of this class of compounds. The specific placement of the fluorine atom on the phenyl ring or on the pyridine core can dramatically alter binding affinity and efficacy, a phenomenon that can create "activity cliffs"—where structurally similar isomers exhibit large differences in potency. nih.gov

A systematic analysis of fluorinated ligands for aminergic GPCRs revealed that changing the position of a single fluorine atom can alter a compound's potency by as much as 1300-fold. nih.gov For example, in one series of compounds, substituting a fluorine at the 5-position of the core ring structure retained potent antagonist activity, whereas substitutions at the 6- or 7-positions diminished it. nih.gov This suggests that the electronic properties and binding orientation of the molecule are exquisitely sensitive to the fluorine's location.

Therefore, while 5-(2-Fluorophenyl)pyridin-2-amine features a fluorine at the 2-position of the phenyl ring, its isomers—such as 5-(3-fluorophenyl)pyridin-2-amine (B1342075) or 5-(4-fluorophenyl)pyridin-2-amine—would be expected to have distinct biological activities and receptor binding profiles. This sensitivity is a critical consideration in drug design, as it allows for fine-tuning of a molecule's properties but also presents challenges in predicting activity.

Table 2: Effect of Fluorine's Positional Isomerism on Biological Activity

| Isomer Type | Description | Potential Effect on Biological Profile | Reference |

|---|---|---|---|

| Phenyl Ring Isomers | Moving the fluorine from the 2- to 3- or 4-position. | Drastic change in receptor binding affinity and potency. | nih.gov |

| Pyridine Ring Isomers | Introducing fluorine at different positions on the pyridine core. | Significant alteration of electronic distribution and intrinsic activity. | nih.gov |

The parent compound, 5-(2-Fluorophenyl)pyridin-2-amine, is an achiral molecule and therefore does not have stereoisomers. However, stereochemistry would become a critical factor if chiral centers were introduced through subsequent chemical modifications.

The introduction of a chiral center—for instance, by adding a substituted alkyl chain to the amino group or another part of the molecule—would result in a pair of enantiomers. It is well-established in pharmacology that enantiomers can have widely different biological activities, potencies, and metabolic profiles. One enantiomer may fit perfectly into a chiral receptor binding site, while the other may bind weakly or not at all.

Currently, there is a lack of specific research in the public domain exploring the stereochemical effects of chiral derivatives of 5-(2-Fluorophenyl)pyridin-2-amine. This represents a potential area for future research. The synthesis and differential biological evaluation of enantiomerically pure derivatives could lead to the discovery of compounds with improved potency and selectivity for their targets, further refining the therapeutic potential of this chemical scaffold.

Applications in Chemical Biology and Advanced Medicinal Chemistry Research

Development as Molecular Probes for Biochemical and Cellular Assays

The aminopyridine scaffold is a known fluorophore, and its derivatives are studied for their fluorescent properties. Unsubstituted 2-aminopyridine (B139424), for instance, exhibits a significant quantum yield, making it a candidate for the development of fluorescent probes. These probes can be designed to "turn on" their fluorescence upon binding to a specific biological target, a technique useful in "click-and-probing" experiments for labeling biomolecules like proteins.

While there is no specific information on 5-(2-Fluorophenyl)pyridin-2-amine being developed as a molecular probe, its core structure suggests a potential for such applications. The introduction of substituents can modulate the fluorescent properties, and further research could explore its utility in developing probes for cellular imaging or biochemical assays.

Utilization as Versatile Building Blocks in Drug Discovery Programs

The pyridine (B92270) nucleus is a cornerstone in medicinal chemistry, present in a vast number of FDA-approved drugs and clinical candidates. Its ability to form hydrogen bonds and engage in various interactions makes it a valuable component in designing molecules that can bind to biological targets with high affinity and selectivity.

Scaffold Diversification and Library Synthesis

The 2-aminopyridine structure is a versatile starting point for creating libraries of diverse compounds. Synthetic chemists can readily modify the amino group and the pyridine ring to generate a multitude of derivatives. This scaffold diversification is a key strategy in drug discovery to explore a wide chemical space and identify compounds with desired biological activities. For example, derivatives of similar pyridine compounds have been synthesized to create libraries for screening against various targets, including bacteria and cancer cell lines.

Lead Compound Identification and Optimization

Once a "hit" compound is identified from a screening library, the process of lead optimization begins. This involves systematically modifying the structure of the hit to improve its potency, selectivity, and pharmacokinetic properties. The 2-aminopyridine scaffold allows for such modifications. For instance, in the development of checkpoint kinase 1 (CHK1) inhibitors, a 5-(pyridin-2-ylamino)pyrazine-2-carbonitrile scaffold was optimized to enhance oral bioavailability and in vivo efficacy. Similarly, research on 5-HT1A receptor agonists involved modifying the pyridine ring to improve their activity.

Exploration in Specific Disease Area Research (e.g., Oncology, Infectious Diseases, Neurological Disorders)

Derivatives of aminopyridines and related heterocyclic compounds are actively being investigated for a variety of diseases.

In oncology , fluorinated compounds play a significant role in the development of anticancer drugs. The trifluoromethyl group, for instance, is present in several anticancer agents. Pyridine derivatives have also been explored as inhibitors of key cancer-related enzymes like kinases. For example, derivatives of N-phenyl-N-(pyridin-4-yl)cyclopropane-1,1-dicarboxamide have shown potential in targeting prostate cancer.

In the realm of infectious diseases , pyridine-containing compounds have demonstrated both antibacterial and antiviral activities. Thienopyridine derivatives have shown promise as antimicrobial agents, with some compounds exhibiting good activity against strains like E. coli and B. subtilis.

For neurological disorders , research has explored pyridine-based compounds for conditions like Parkinson's and Alzheimer's diseases. For example, a derivative, ((E)-N-(4-(((2-amino-5-phenylpyridin-3-yl)imino)methyl)pyridin-2-yl)cyclopropanecarboxamide), was found to have protective effects in a rat model of Alzheimer's disease by inhibiting oxidative stress and apoptosis.

Contribution to Understanding Biological Systems and Pathways

By serving as scaffolds for inhibitors of specific enzymes or protein-protein interactions, pyridine derivatives can be valuable tools for dissecting complex biological pathways. For example, inhibitors of the influenza virus's RNA-dependent RNA polymerase (RdRp), based on a pyridine core, are used to study the viral replication process. Similarly, inhibitors of enzymes like Tau kinases and beta-secretase, which are implicated in Alzheimer's disease, can help to unravel the molecular mechanisms of neurodegeneration. While the specific contribution of 5-(2-Fluorophenyl)pyridin-2-amine is not documented, its potential as a scaffold suggests it could be used to develop tools for such biological investigations.

Q & A

Q. What are the primary synthetic routes for preparing 5-(2-fluorophenyl)pyridin-2-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling reactions. For example:

- SNAr Approach : React 2-aminopyridine derivatives with activated fluorophenyl halides (e.g., 2-fluorophenylboronic acid) under basic conditions (e.g., K2CO3) in polar aprotic solvents like DMF or DMSO at 80–100°C .

- Suzuki-Miyaura Coupling : Use a palladium catalyst (e.g., Pd(PPh3)4) to cross-couple halogenated pyridin-2-amine with 2-fluorophenylboronic acid in a mixture of toluene/water with Na2CO3 at reflux .

Optimization Tips : Monitor reaction progress via TLC or LCMS. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane). Yield improvements may require inert atmosphere (N2/Ar) and controlled stoichiometry of boronic acid derivatives.

Q. How can researchers characterize the purity and structural integrity of 5-(2-fluorophenyl)pyridin-2-amine?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR (DMSO-d6 or CDCl3) to confirm substitution patterns. For example, the fluorine atom at the 2-position of the phenyl ring induces distinct deshielding effects on adjacent protons .

- LCMS/HRMS : Verify molecular weight (C11H9FN2, MW: 188.07 g/mol) and detect impurities. Electrospray ionization (ESI) in positive mode is preferred for amine-containing compounds .

- X-ray Crystallography : For definitive structural confirmation, grow single crystals via slow evaporation in ethanol/water mixtures and refine using SHELX software .

Q. What are the key chemical properties of 5-(2-fluorophenyl)pyridin-2-amine relevant to reactivity in organic synthesis?

Methodological Answer:

- Electrophilic Substitution : The pyridine ring’s electron-deficient nature directs electrophiles to the meta position. Fluorine’s electron-withdrawing effect enhances reactivity at the para position of the phenyl ring .

- Hydrogen Bonding : The amine group participates in H-bonding, influencing solubility in polar solvents (e.g., DMSO) and interactions with biological targets .

- Stability : The compound is stable under inert atmospheres but may degrade in the presence of strong acids/bases due to hydrolysis of the amine group.

Advanced Research Questions

Q. How can researchers investigate the compound’s role in kinase inhibition or amyloid-binding interactions?

Methodological Answer:

- Kinase Assays : Use in vitro kinase profiling (e.g., TrkA kinase) with ATP-concentration-dependent inhibition studies. Prepare stock solutions in DMSO (10 mM) and test at 0.1–10 µM concentrations. Measure IC50 via fluorescence-based assays .

- Amyloid-Binding Studies : Radiolabel the compound (e.g., ¹¹C or ¹⁸F isotopes) for PET imaging. Compare binding affinity to amyloid plaques in transgenic mouse models using competitive displacement assays with thioflavin-T .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetics or target binding?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., kinases). Focus on fluorine’s role in hydrophobic pocket interactions and amine group H-bonding .

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to analyze electronic effects of the fluorine substituent on aromatic ring electron density .

- ADME Prediction : Employ SwissADME or pkCSM to estimate solubility, metabolic stability, and blood-brain barrier permeability based on logP (predicted ~2.1) and topological polar surface area (~49 Ų).

Q. How can contradictory spectral data (e.g., NMR shifts) between synthetic batches be resolved?

Methodological Answer:

- Batch Comparison : Re-run NMR under identical conditions (solvent, temperature, concentration). Use spiking experiments with authentic samples to confirm peak assignments .

- Impurity Profiling : Perform LCMS/MS to identify byproducts (e.g., dehalogenated or oxidized derivatives). Adjust purification protocols (e.g., gradient HPLC) to isolate the target compound .

- Crystallographic Validation : If ambiguity persists, resolve via single-crystal X-ray diffraction to unambiguously assign structural features .

Q. What strategies are recommended for studying the compound’s solubility and formulation for in vivo applications?

Methodological Answer:

- Solubility Screening : Test in aqueous buffers (pH 1–7.4) with co-solvents (e.g., PEG-400, cyclodextrins). Use dynamic light scattering (DLS) to detect aggregation .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles via emulsion-solvent evaporation. Characterize particle size (DLS) and drug loading efficiency (UV-Vis spectroscopy) .

Q. How can researchers design structure-activity relationship (SAR) studies for fluorinated pyridin-2-amine derivatives?

Methodological Answer:

- Analog Synthesis : Systematically vary substituents (e.g., replace fluorine with Cl, CF3, or methyl groups). Use parallel synthesis techniques to generate libraries .

- Biological Testing : Screen analogs against disease-relevant targets (e.g., cancer cell lines, enzyme panels). Correlate substituent electronic effects (Hammett σ values) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.